

An In-depth Technical Guide to 4-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitropyridine

Cat. No.: B021940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **4-Chloro-3-nitropyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

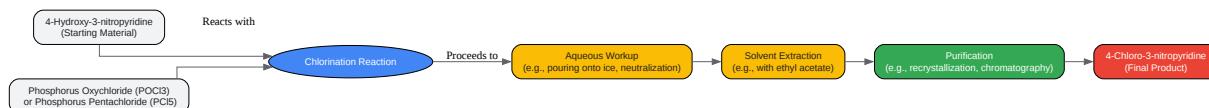
4-Chloro-3-nitropyridine is a yellow crystalline solid that is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Its reactivity is largely defined by the presence of a chlorine atom and a nitro group on the pyridine ring, which allows for a variety of chemical transformations.^[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **4-Chloro-3-nitropyridine**.

Property	Value	Source(s)
Molecular Formula	C5H3CIN2O2	[3][4]
Molecular Weight	158.54 g/mol	[3][4]
Melting Point	36 - 45 °C	[5][6]
Boiling Point	95 °C at 5 Torr	[3][5][6]
	247 °C	
Density	1.489 ± 0.06 g/cm³ (Predicted)	[3][6]
pKa	0.56 ± 0.10 (Predicted)	[3]
logP (XLogP3)	1.3	[4][6]
Flash Point	102.9 - 103 °C	[3][7][6]
Refractive Index	1.587	[3][6]
Vapor Pressure	0.0426 mmHg at 25°C	[3]

Solubility


4-Chloro-3-nitropyridine is reported to be insoluble in water.[3][5][6] It is soluble in organic solvents such as ethyl acetate, chloroform, and methanol.[5]

Synthesis and Reactivity

The primary synthetic route to **4-Chloro-3-nitropyridine** involves the chlorination of a nitropyridone precursor.[8] A common starting material is 4-hydroxy-3-nitropyridine.[6] The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom activates the chlorine atom at the 4-position, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of **4-Chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine.

[Click to download full resolution via product page](#)

Synthesis of **4-Chloro-3-nitropyridine**.

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physicochemical property of **4-Chloro-3-nitropyridine** are not readily available in public literature, generalized methods are described below. A representative synthesis protocol is also provided.

Synthesis of **4-Chloro-3-nitropyridine**

A common method for the synthesis of **4-Chloro-3-nitropyridine** involves the treatment of 4-hydroxy-3-nitropyridine with a chlorinating agent.^[6]

Materials:

- 4-Hydroxy-3-nitropyridine
- Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)^[6]
- Toluene (or another suitable solvent)^[9]
- Ice water
- Potassium carbonate (K₂CO₃) or another suitable base for neutralization^[9]
- Ethyl acetate (for extraction)^[9]
- Anhydrous sodium sulfate or magnesium sulfate (for drying)^[9]

Procedure:

- A suspension of 4-hydroxy-3-nitropyridine is made in a suitable solvent like toluene.[9]
- Phosphorus oxychloride is added slowly to the suspension, often at a reduced temperature (e.g., 0 °C).[9]
- The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.[6][9]
- After cooling, the excess phosphorus oxychloride is removed, often under reduced pressure. [8]
- The reaction mixture is carefully quenched by pouring it onto ice water.[9]
- The pH of the aqueous solution is adjusted to be alkaline using a base such as potassium carbonate.[9]
- The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. [9]
- The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.[9]
- The solvent is removed under reduced pressure to yield the crude **4-Chloro-3-nitropyridine**, which can be further purified if necessary.[9]

Determination of Physicochemical Properties (General Methods)

- Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- Boiling Point: The boiling point, especially at reduced pressure, is typically measured using a distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded.

- **pKa:** The pKa can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is half-ionized.
- **Solubility:** The solubility in various solvents can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solid is then measured, often by spectroscopic methods after filtering out the undissolved solid.
- **LogP:** The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. This can be determined by the shake-flask method, where the compound is dissolved in a mixture of octanol and water, and after equilibration, the concentration of the compound in each phase is measured.

Safety and Handling

4-Chloro-3-nitropyridine is considered a hazardous substance. It is toxic if swallowed and can cause serious eye damage.[\[4\]](#)

Precautionary Measures:

- **Handling:** Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.
- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, and eye/face protection.[\[7\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. It is recommended to store under an inert atmosphere and refrigerated to maintain product quality.[\[7\]](#)
- **In case of exposure:**
 - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[7\]](#)

- Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[\[7\]](#)
- Skin: Wash off immediately with plenty of water for at least 15 minutes.[\[7\]](#)

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. ganapalifescience.com [ganapalifescience.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021940#physicochemical-properties-of-4-chloro-3-nitropyridine\]](https://www.benchchem.com/product/b021940#physicochemical-properties-of-4-chloro-3-nitropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com